3,5-Dibromo-3a,7a-dihydro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

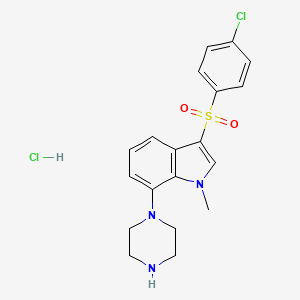

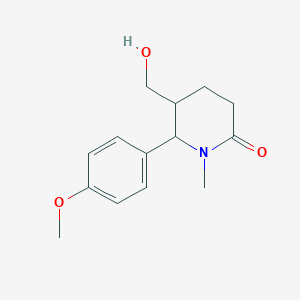

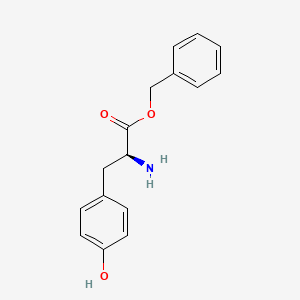

3,5-Dibromo-3a,7a-dihydro-1H-indazole is a chemical compound with the CAS Number: 1993149-06-6 and Linear Formula: C7H6Br2N2 . It has a molecular weight of 277.95 .

Molecular Structure Analysis

The InChI code for 3,5-Dibromo-3a,7a-dihydro-1H-indazole is 1S/C7H6Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3,6,10-11H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

3,5-Dibromo-3a,7a-dihydro-1H-indazole has a molecular weight of 277.95 . It is recommended to be stored at refrigerated temperatures .Scientific Research Applications

Catalytic Synthesis in Heterocyclic Compounds

3,5-Dibromo-3a,7a-dihydro-1H-indazole, as a part of the heterocyclic compound family, shares similar properties with 1,3-oxazole derivatives. These compounds are known for their broad utility in medicinal, pharmaceutical, agrochemical, and material sciences. The synthesis methodologies and catalytic strategies for producing these compounds are of significant interest due to their wide range of applications and importance in creating novel, promising substituted derivatives for various uses (Shinde et al., 2022).

Antiproliferative and Antitumor Activities

Similar to other heterocyclic compounds like thiazole and oxazole derivatives, 3,5-Dibromo-3a,7a-dihydro-1H-indazole may also have significant antiproliferative and antitumor activities. The structural similarities with these compounds, which have been recognized for their broad range of biological activities including antifungal, antiparasitic, anti-inflammatory, and anticancer activities, suggest potential therapeutic applications in these areas (Guerrero-Pepinosa et al., 2021).

Pharmacogenomics and Drug Efficacy

The compound's relevance in the broader scope of pharmacology can be inferred from studies on similar compounds, emphasizing the importance of understanding genetic polymorphisms in drug efficacy and safety. For instance, triazole antifungal agents, which share a common basis in heterocyclic chemistry, exhibit significant pharmacogenomic interactions, hinting at the potential for compounds like 3,5-Dibromo-3a,7a-dihydro-1H-indazole to have personalized medicinal applications based on individual genetic profiles (Amsden & Gubbins, 2017).

Future Directions

properties

IUPAC Name |

3,5-dibromo-3a,7a-dihydro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3,5-6,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJQPTLKDVGGHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2C1NN=C2Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-3a,7a-dihydro-1H-indazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

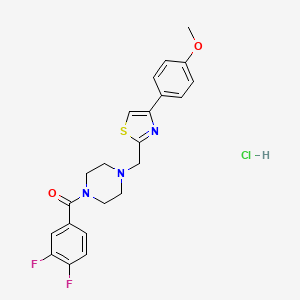

![8-[(5-bromothiophen-2-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2357831.png)

![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2357835.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)

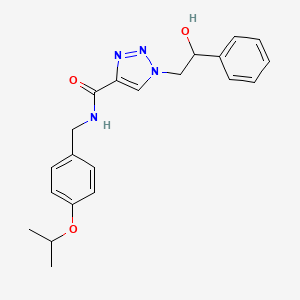

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)